molecular formula C17H24ClNO4 B12275673 Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride

Cat. No.: B12275673
M. Wt: 341.8 g/mol
InChI Key: NIXUPHAYCLXHJI-UHFFFAOYSA-N
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Description

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride is a chemical compound with the molecular formula C17H23NO4. It is a derivative of pyrrolidine and is characterized by the presence of two ethyl ester groups and a benzyl group attached to the pyrrolidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of diethyl 2,5-dibromohexanedioate with benzylamine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride is unique due to the presence of both benzyl and ester groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

IUPAC Name

diethyl 1-benzylpyrrolidine-2,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C17H23NO4.ClH/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13;/h5-9,14-15H,3-4,10-12H2,1-2H3;1H

InChI Key

NIXUPHAYCLXHJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC.Cl

Origin of Product

United States

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